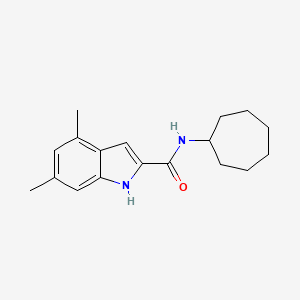
N-cycloheptyl-4,6-dimethyl-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-4,6-dimethyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-4,6-dimethyl-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis method, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Substitution Reactions: The 4,6-dimethyl groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and Lewis acids as catalysts.
Carboxamide Formation: The carboxamide group is introduced by reacting the indole derivative with an appropriate amine, such as cycloheptylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
N-cycloheptyl-4,6-dimethyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides and Lewis acids for Friedel-Crafts alkylation.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Introduction of alkyl or aryl groups at specific positions on the indole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-cycloheptyl-4,6-dimethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-cycloheptyl-1H-indole-2-carboxamide: Lacks the 4,6-dimethyl groups, which may affect its biological activity.
4,6-dimethyl-1H-indole-2-carboxamide: Lacks the cycloheptyl group, which may influence its interaction with molecular targets.
N-cycloheptyl-4-methyl-1H-indole-2-carboxamide: Has only one methyl group, potentially altering its chemical properties.
Uniqueness
N-cycloheptyl-4,6-dimethyl-1H-indole-2-carboxamide is unique due to the presence of both the cycloheptyl and 4,6-dimethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research .
Eigenschaften
Molekularformel |
C18H24N2O |
|---|---|
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
N-cycloheptyl-4,6-dimethyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H24N2O/c1-12-9-13(2)15-11-17(20-16(15)10-12)18(21)19-14-7-5-3-4-6-8-14/h9-11,14,20H,3-8H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
ANRDRZQBFPDAJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=C(NC2=C1)C(=O)NC3CCCCCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[4-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)phenyl]phenyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B13993461.png)

![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-sulfamoylbenzamide](/img/structure/B13993475.png)

![1-[2-[4-(Aminomethyl)phenyl]-5-tert-butylpyrazol-3-yl]-3-naphthalen-1-ylurea](/img/structure/B13993489.png)

![2,6,10-Trihydroxy-4-methoxybenzo[pqr]tetraphene-5,12-dione](/img/structure/B13993493.png)
![4-Methyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B13993495.png)

![6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole](/img/structure/B13993501.png)

![3-[(2,6-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B13993519.png)

![[4-(Carbamoylamino)phenyl]boronic acid](/img/structure/B13993540.png)
